molecular formula C13H11ClN4OS B1203164 (S)-6-Chloro-2-((1-(furo[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine

(S)-6-Chloro-2-((1-(furo[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine

Cat. No.: B1203164
M. Wt: 306.77 g/mol
InChI Key: ATCRIOJPQXDFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (S)-6-Chloro-2-((1-(furo[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with 1-furo[2,3-c]pyridine-5-ylethylthiol under specific conditions. The reaction typically requires a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product.

Chemical Reactions Analysis

(S)-6-Chloro-2-((1-(furo[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

(S)-6-Chloro-2-((1-(furo[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of (S)-6-Chloro-2-((1-(furo[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine involves its binding to the reverse transcriptase enzyme of HIV-1. By binding to a specific site on the enzyme, it inhibits the enzyme’s activity, preventing the replication of the virus . This inhibition is crucial for controlling the spread of HIV within the host.

Comparison with Similar Compounds

(S)-6-Chloro-2-((1-(furo[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine can be compared with other NNRTIs such as efavirenz and nevirapine. While all these compounds share a common mechanism of inhibiting HIV-1 reverse transcriptase, this compound is unique due to its specific structural features, which may confer different pharmacokinetic properties and resistance profiles .

Similar Compounds

  • Efavirenz
  • Nevirapine
  • Delavirdine

Properties

IUPAC Name

6-chloro-2-(1-furo[2,3-c]pyridin-5-ylethylsulfanyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c1-7(20-13-17-11(14)5-12(15)18-13)9-4-8-2-3-19-10(8)6-16-9/h2-7H,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCRIOJPQXDFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C2C(=C1)C=CO2)SC3=NC(=CC(=N3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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